1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
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Description
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H14F2N6O and its molecular weight is 344.326. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Antimicrobial Applications
1-(2,6-Difluorophenyl)-3-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, due to its structural complexity, is likely to be involved in the synthesis of novel compounds with potential antimicrobial properties. A study by Holla et al. (2006) demonstrates the synthesis of pyrazolo[3,4-d]pyrimidine derivatives showing antimicrobial activity, illustrating how derivatives of similar complex molecules can be utilized in developing antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Anticancer Potential
The structure of this compound suggests its potential utility in synthesizing compounds with anticancer properties. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives that exhibited significant anticancer activity, highlighting the anticancer potential of complex urea derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).
Gelation and Material Science Applications
The chemical structure similar to this compound has been investigated for applications in material science, such as hydrogel formation, which is crucial for biomedical applications. Lloyd and Steed (2011) explored the anion tuning of gelation properties in low molecular weight hydrogelators, indicating the relevance of urea derivatives in creating tunable materials for various applications (Lloyd & Steed, 2011).
Inhibitors in Biochemical Pathways
Compounds structurally related to this compound have been studied for their inhibitory effects on biochemical pathways. Getlik et al. (2012) designed and evaluated N-pyrazole, N'-thiazole urea inhibitors of the MAP kinase p38α, illustrating the potential of such compounds in therapeutic applications targeting specific biochemical pathways (Getlik, Grütter, Simard, Nguyen, Robubi, Aust, van Otterlo, & Rauh, 2012).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c17-11-2-1-3-12(18)15(11)22-16(25)21-7-9-24-8-4-13(23-24)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSFONEQNQICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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